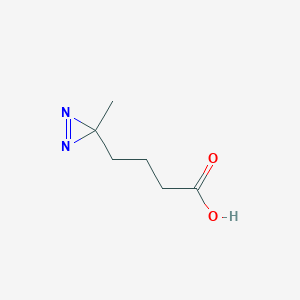
4-(3-Methyl-3H-diazirin-3-yl)butansäure
Übersicht
Beschreibung
4-(3-methyl-3H-diazirin-3-yl)butanoic acid is a chemical compound with the molecular formula C6H10N2O2 and a molecular weight of 142.16 g/mol . It is characterized by the presence of a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom. This compound is often used in scientific research due to its unique chemical properties and reactivity.
Wissenschaftliche Forschungsanwendungen
4-(3-methyl-3H-diazirin-3-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a photoaffinity label, allowing researchers to study molecular interactions by forming covalent bonds with target molecules upon exposure to light.
Biology: The compound is employed in the study of protein-ligand interactions, helping to identify binding sites and interaction mechanisms.
Medicine: It is used in the development of diagnostic tools and therapeutic agents, particularly in the study of enzyme activity and inhibition.
Wirkmechanismus
Target of Action
It is known that this compound is a photo-affinity labeling agent, which suggests that it can bind to various biological targets when exposed to ultraviolet light .
Mode of Action
The 4-(3-methyl-3H-diazirin-3-yl)butanoic acid interacts with its targets through a process called photo-affinity labeling. When exposed to ultraviolet light, the compound forms a covalent bond with the target molecule . This allows the compound to permanently mark the target, which can be useful for studying protein-protein interactions.
Biochemical Pathways
Pharmacokinetics
As a small molecule with a molecular weight of 14216 g/mol , it is likely to have good bioavailability.
Result of Action
The molecular and cellular effects of 4-(3-methyl-3H-diazirin-3-yl)butanoic acid ’s action depend on the specific proteins it targets. By forming a covalent bond with these proteins, the compound can affect their function, potentially leading to changes in cellular processes .
Action Environment
The action, efficacy, and stability of 4-(3-methyl-3H-diazirin-3-yl)butanoic acid can be influenced by various environmental factors. For instance, the compound’s photo-affinity labeling property is dependent on the presence of ultraviolet light . Additionally, the compound’s storage temperature and physical form can also affect its stability .
Biochemische Analyse
Biochemical Properties
4-(3-methyl-3H-diazirin-3-yl)butanoic acid plays a significant role in biochemical reactions due to its photo-reactive diazirine group. Upon exposure to UV light, the diazirine ring forms a highly reactive carbene intermediate. This intermediate can covalently bind to nearby biomolecules, such as enzymes, proteins, and nucleic acids, facilitating the study of their interactions and functions. For instance, it has been used to label and identify binding sites on proteins, providing insights into protein-ligand interactions and enzyme mechanisms .
Cellular Effects
The effects of 4-(3-methyl-3H-diazirin-3-yl)butanoic acid on cells are profound, influencing various cellular processes. This compound can affect cell signaling pathways by covalently modifying signaling proteins, thereby altering their activity. It has been shown to impact gene expression by binding to transcription factors and other DNA-binding proteins, leading to changes in transcriptional activity. Additionally, 4-(3-methyl-3H-diazirin-3-yl)butanoic acid can influence cellular metabolism by interacting with metabolic enzymes, potentially altering metabolic flux and energy production .
Molecular Mechanism
At the molecular level, 4-(3-methyl-3H-diazirin-3-yl)butanoic acid exerts its effects through the formation of a reactive carbene intermediate upon UV irradiation. This carbene can insert into C-H, N-H, and O-H bonds of biomolecules, forming stable covalent adducts. These interactions can inhibit or activate enzymes, depending on the site of modification. For example, binding to the active site of an enzyme can block substrate access, leading to inhibition, while modification of regulatory sites can enhance enzyme activity. Additionally, the compound can alter gene expression by binding to transcription factors, thereby influencing their ability to regulate target genes .
Temporal Effects in Laboratory Settings
The effects of 4-(3-methyl-3H-diazirin-3-yl)butanoic acid in laboratory settings can vary over time. The compound is generally stable under normal storage conditions but can degrade upon prolonged exposure to light and heat. In in vitro studies, the covalent modifications induced by the compound are typically stable, allowing for long-term analysis of protein interactions and functions. In vivo studies may show more dynamic effects, with potential degradation and turnover of the modified biomolecules over time .
Dosage Effects in Animal Models
In animal models, the effects of 4-(3-methyl-3H-diazirin-3-yl)butanoic acid can vary with dosage. At low doses, the compound can selectively label target proteins without significant toxicity. At higher doses, it may cause adverse effects, such as cytotoxicity and tissue damage, due to the formation of reactive intermediates. Threshold effects have been observed, where a minimal effective dose is required to achieve specific labeling, while higher doses increase the risk of non-specific interactions and toxicity .
Metabolic Pathways
4-(3-methyl-3H-diazirin-3-yl)butanoic acid is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of reactive intermediates that can further interact with cellular components. These interactions can affect metabolic flux, altering the levels of key metabolites and influencing overall cellular metabolism. The compound’s ability to form covalent adducts with metabolic enzymes also provides a tool for studying enzyme function and regulation in metabolic pathways .
Vorbereitungsmethoden
The synthesis of 4-(3-methyl-3H-diazirin-3-yl)butanoic acid typically involves the formation of the diazirine ring followed by the attachment of the butanoic acid moiety. One common synthetic route includes the reaction of a suitable precursor with a diazirine-forming reagent under controlled conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
4-(3-methyl-3H-diazirin-3-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms, often involving the use of reducing agents.
Substitution: The diazirine ring can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
4-(3-methyl-3H-diazirin-3-yl)butanoic acid can be compared with other diazirine-containing compounds, such as:
4-(3-trifluoromethyl-3H-diazirin-3-yl)benzyl alcohol: This compound also contains a diazirine ring but has different substituents, leading to variations in reactivity and applications.
DiAzK: Another diazirine-containing compound with distinct chemical properties and uses. The uniqueness of 4-(3-methyl-3H-diazirin-3-yl)butanoic acid lies in its specific structure and reactivity, making it suitable for a wide range of scientific research applications.
Eigenschaften
IUPAC Name |
4-(3-methyldiazirin-3-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-6(7-8-6)4-2-3-5(9)10/h2-4H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNAKSVTKFGFQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16297-97-5 | |
| Record name | 4-(3-methyl-3H-diazirin-3-yl)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B1426148.png)


![1H-Pyrazolo[3,4-B]pyridin-6-amine](/img/structure/B1426152.png)

![{3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B1426157.png)



![2-(4-((2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazin-1-yl)ethanol](/img/structure/B1426165.png)
![1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-3-amine](/img/structure/B1426167.png)

